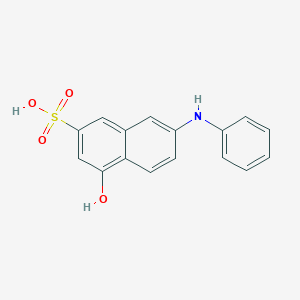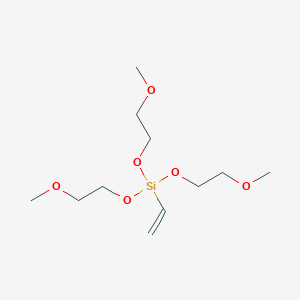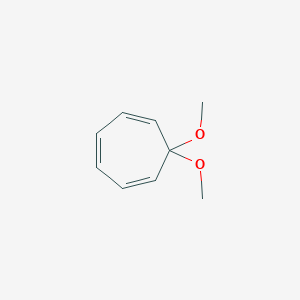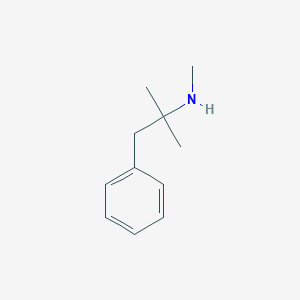
Encelin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Encelin is a compound primarily used in the treatment of type 2 diabetes mellitus. It is a combination of two active ingredients: vildagliptin and metformin hydrochloride. Vildagliptin is a dipeptidyl peptidase-4 inhibitor, while metformin hydrochloride is a biguanide. Together, they help control blood sugar levels in patients with type 2 diabetes by increasing insulin production and decreasing glucose production in the liver .
Synthetic Routes and Reaction Conditions:
Vildagliptin: The synthesis of vildagliptin involves the reaction of (S)-3-amino-1-butanol with 2-chloropyrimidine in the presence of a base to form the intermediate, which is then reacted with (S)-1-(3-hydroxyadamantan-1-yl)urea to produce vildagliptin.
Metformin Hydrochloride: Metformin hydrochloride is synthesized by reacting dimethylamine hydrochloride with cyanoguanidine in the presence of a base, followed by hydrolysis to yield metformin hydrochloride.
Industrial Production Methods:
- The industrial production of this compound involves the combination of vildagliptin and metformin hydrochloride in specific ratios to form tablets. The process includes mixing, granulation, drying, and compression to produce the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly the metformin component, which can be oxidized to form various metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Encelin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dipeptidyl peptidase-4 inhibitors and biguanides in various chemical reactions.
Biology: this compound is used to study the effects of blood sugar regulation on cellular metabolism and insulin signaling pathways.
Medicine: It is extensively researched for its efficacy in treating type 2 diabetes and its potential benefits in preventing complications such as kidney damage and cardiovascular diseases.
Wirkmechanismus
Encelin exerts its effects through the following mechanisms:
Vildagliptin: Inhibits dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to lower blood glucose levels.
Metformin Hydrochloride: Decreases hepatic glucose production, increases insulin sensitivity, and enhances peripheral glucose uptake and utilization.
Vergleich Mit ähnlichen Verbindungen
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Pioglitazone: A thiazolidinedione that increases insulin sensitivity but has a different mechanism of action compared to vildagliptin.
Uniqueness:
- Encelin’s uniqueness lies in its combination of vildagliptin and metformin hydrochloride, which provides a dual mechanism of action for better blood sugar control. This combination therapy is more effective in managing type 2 diabetes compared to monotherapy with either component alone .
Eigenschaften
CAS-Nummer |
15569-50-3 |
|---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10-11,13H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
LXMUZMFQJGRVFW-UHFFFAOYSA-N |
SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
Isomerische SMILES |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
Kanonische SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
melting_point |
195 - 196 °C |
Key on ui other cas no. |
15569-50-3 |
Physikalische Beschreibung |
Solid |
Synonyme |
encelin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















